Cas no 136684-95-2 (4-fluoro-N-(pentan-2-yl)aniline)

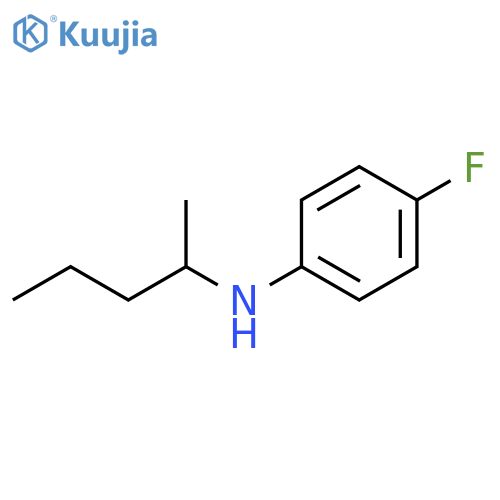

136684-95-2 structure

商品名:4-fluoro-N-(pentan-2-yl)aniline

4-fluoro-N-(pentan-2-yl)aniline 化学的及び物理的性質

名前と識別子

-

- Benzenamine, 4-fluoro-N-(1-methylbutyl)-

- 4-fluoro-N-(pentan-2-yl)aniline

-

- インチ: 1S/C11H16FN/c1-3-4-9(2)13-11-7-5-10(12)6-8-11/h5-9,13H,3-4H2,1-2H3

- InChIKey: CRZFLRYHKKTVEF-UHFFFAOYSA-N

- ほほえんだ: C1(NC(C)CCC)=CC=C(F)C=C1

4-fluoro-N-(pentan-2-yl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-165028-0.5g |

4-fluoro-N-(pentan-2-yl)aniline |

136684-95-2 | 0.5g |

$699.0 | 2023-05-26 | ||

| Enamine | EN300-165028-2.5g |

4-fluoro-N-(pentan-2-yl)aniline |

136684-95-2 | 2.5g |

$1428.0 | 2023-05-26 | ||

| Enamine | EN300-165028-10000mg |

4-fluoro-N-(pentan-2-yl)aniline |

136684-95-2 | 10000mg |

$1163.0 | 2023-09-21 | ||

| Enamine | EN300-165028-5000mg |

4-fluoro-N-(pentan-2-yl)aniline |

136684-95-2 | 5000mg |

$783.0 | 2023-09-21 | ||

| Enamine | EN300-165028-0.25g |

4-fluoro-N-(pentan-2-yl)aniline |

136684-95-2 | 0.25g |

$670.0 | 2023-05-26 | ||

| Enamine | EN300-165028-0.05g |

4-fluoro-N-(pentan-2-yl)aniline |

136684-95-2 | 0.05g |

$612.0 | 2023-05-26 | ||

| Enamine | EN300-165028-1.0g |

4-fluoro-N-(pentan-2-yl)aniline |

136684-95-2 | 1g |

$728.0 | 2023-05-26 | ||

| Enamine | EN300-165028-100mg |

4-fluoro-N-(pentan-2-yl)aniline |

136684-95-2 | 100mg |

$238.0 | 2023-09-21 | ||

| Enamine | EN300-165028-500mg |

4-fluoro-N-(pentan-2-yl)aniline |

136684-95-2 | 500mg |

$260.0 | 2023-09-21 | ||

| Enamine | EN300-165028-10.0g |

4-fluoro-N-(pentan-2-yl)aniline |

136684-95-2 | 10g |

$3131.0 | 2023-05-26 |

4-fluoro-N-(pentan-2-yl)aniline 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

136684-95-2 (4-fluoro-N-(pentan-2-yl)aniline) 関連製品

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬